molecular formula C8H6ClNO4 B1280399 2-Nitrophenoxyacetyl Chloride CAS No. 20142-87-4

2-Nitrophenoxyacetyl Chloride

Cat. No. B1280399
CAS RN: 20142-87-4
M. Wt: 215.59 g/mol
InChI Key: AEWBGACGIKCIJH-UHFFFAOYSA-N
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Description

2-Nitrophenoxyacetyl chloride is a chemical compound that is related to the (2-nitrophenyl)acetyl (NPAc) group, which has been reported to be useful for the protection of hydroxyl functions in organic synthesis. The NPAc group is derived from (2-nitrophenyl)acetic acid, which is commercially available and inexpensive. This group is stable under a variety of common carbohydrate transformations and can be selectively removed without affecting other common protecting groups, making it an orthogonal protecting group in synthetic chemistry .

Synthesis Analysis

The synthesis of (2-nitrophenyl)acetates, which are related to 2-nitrophenoxyacetyl chloride, involves starting from (2-nitrophenyl)acetic acid. These esters can be prepared and are stable under several common transformations in carbohydrate chemistry. The selective removal of the NPAc group is achieved using Zn and NH4Cl, which does not interfere with other protecting groups such as tert-butyldimethylsilyl, levulinoyl, 9-fluorenylmethoxycarbonyl, naphthylmethyl, and p-methoxybenzyl groups .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-nitrophenoxyacetyl chloride is not detailed in the provided papers, the related compound di-2-pyridyl ketone p-nitrophenoxyacetic acid hydrazone has been synthesized and its structure confirmed through X-ray structural analysis on single crystals. This analysis was performed on the compound and its rhenium complex, providing insight into the molecular geometry and electronic structure of these related compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds related to 2-nitrophenoxyacetyl chloride has been studied. For instance, the hydrolysis of p-nitrophenyl picolinate, a compound that shares the p-nitrophenyl moiety with 2-nitrophenoxyacetyl chloride, was catalyzed by a Cu(II) complex in a micellar solution. The reaction mechanism was established, and kinetic and thermodynamic parameters were determined, suggesting that the p-nitrophenyl group can participate in complex catalytic reactions in micellar environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-nitrophenoxyacetyl chloride have been investigated. The compound di-2-pyridyl ketone p-nitrophenoxyacetic acid hydrazone and its rhenium complex were characterized by their elemental analyses, spectroscopic, and electrochemical properties. Spectrophotometric titrations revealed the inter-conversion between high- and low-energy intraligand charge transfer (ILCT) transitions, and electrochemical measurements indicated irreversible redox transformations leading to decomposition following the first electron transfer . These studies provide a foundation for understanding the properties of 2-nitrophenoxyacetyl chloride and related compounds.

Scientific Research Applications

1. Sensor Development

A study by Mohammed et al. (2021) focuses on the development of a nickel(II)-selective electrode using a poly(vinyl chloride)-based membrane that incorporates a Schiff base ligand. This sensor demonstrates effective detection of Ni(II) ions in water samples and is suitable for potentiometric titration against EDTA. The structure of the complex formed in the sensor is also analyzed, providing insights into its functional geometry (Mohammed et al., 2021).

2. Advanced Oxidation Processes

Research by Yuan et al. (2011) investigates the effects of chloride ions on the degradation of azo dyes in advanced oxidation processes. This study highlights the formation of chlorinated aromatic compounds during these processes, which is critical for understanding the environmental impact and technical implications of using advanced oxidation for treating wastewater containing azo dyes (Yuan et al., 2011).

3. Corrosion Inhibition

Nam et al. (2016) explored the use of yttrium 3-(4-nitrophenyl)-2-propenoate as an effective corrosion inhibitor for copper alloys in chloride solutions. This research is significant in understanding how protective films can be formed on metal surfaces to prevent corrosion, particularly in environments with high chloride concentrations (Nam et al., 2016).

4. Photometric Determination in Biological Fluids

Shormanov (2002) conducted research on the extraction-photometric determination of nitrophenols in biological fluids, utilizing 2,3,5-triphenyltetrazolium chloride as a reagent. This study is significant for its application in medical and biological analysis, offering a method for detecting and analyzing nitrophenols in complex biological samples (Shormanov, 2002).

Safety And Hazards

2-Nitrophenoxyacetyl Chloride is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may be corrosive to metals . Safety data sheets are available for more detailed safety and handling information .

properties

IUPAC Name

2-(2-nitrophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWBGACGIKCIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462295
Record name 2-Nitrophenoxyacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenoxyacetyl Chloride

CAS RN

20142-87-4
Record name 2-Nitrophenoxyacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitrophenoxyacetyl Chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MH Palmer, GJ McVie - Tetrahedron Letters, 1966 - Elsevier
… ;hen benzene ivas used as solvent in a reaction using 3-methyl-2-nitrophenoxyacetyl chloride, the product was the corresponding aryloxyacetophenone (cf3). Kexaf'luvrobenzene is a …
Number of citations: 6 www.sciencedirect.com
MH Palmer, GJ McVie - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
The interaction of substituted aryloxyacetyl chlorides with aluminium chloride in benzene leads to intramolecular and intermolecular acylation and diphenylmethane, the corresponding …
Number of citations: 11 pubs.rsc.org
C Glidewell, JN Low, JMS Skakle… - … Section C: Crystal …, 2004 - scripts.iucr.org
… For the preparation of (I [link] ), a suspension of PhNH 2 (10 mmol) in cold NaOH solution (20 ml of 1 mol dm −3 ) was added to 2-nitrophenoxyacetyl chloride (10 mmol) (Minton & …
Number of citations: 1 scripts.iucr.org
J Tsuji, O Kiyotaka - Synthesis, 1969 - thieme-connect.com
… 2-Nitrophenoxyacetyl chloride, although not secondary, gives decarbonylation product22 in 70% yield at 50: …
Number of citations: 174 www.thieme-connect.com
A MOHAMMED, AM TAHA - Advances in Heterocyclic Chemistry, 1992 - books.google.com
Synthesis and Biological Activities of Condensed Heterocyclo [n, ma, b Page 10 ADVANCES IN HETEROCYCLIC CHEMISTRY, VOL. 52 Synthesis and Biological Activities of …
Number of citations: 0 books.google.com

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